molecular formula C11H23N3 B1423367 3-(4-Methylpiperazin-1-yl)azepane CAS No. 933733-54-1

3-(4-Methylpiperazin-1-yl)azepane

Cat. No. B1423367
M. Wt: 197.32 g/mol
InChI Key: JYVKOVOCKMCNCB-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)azepane, also known as MPAA, is a heterocyclic compound that has been of interest in the scientific community due to its diverse range of applications. It has a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol .


Synthesis Analysis

The synthesis of compounds similar to 3-(4-Methylpiperazin-1-yl)azepane has been reported in the literature. For instance, a procedure has been developed and optimized for the synthesis of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones by an unusual version of the Morita–Baylis–Hillman reaction .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylpiperazin-1-yl)azepane has been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .


Physical And Chemical Properties Analysis

3-(4-Methylpiperazin-1-yl)azepane is a solid compound . Its molecular weight is 197.32 g/mol , and its molecular formula is C11H23N3 .

Scientific Research Applications

Antiprotozoal Activity

Azepane derivatives have shown promising antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. For instance, ω-Aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity, with some compounds exhibiting high antiplasmodial and antitrypanosomal effects. This suggests their potential as therapeutic agents for protozoal infections (Faist et al., 2013).

Protein Kinase B (PKB) Inhibition

Azepane derivatives have also been explored for their inhibitory activity against Protein Kinase B (PKB), a key regulator in various cellular processes. Novel azepane compounds were synthesized and evaluated, showing potent PKB inhibition, which is crucial for developing new cancer therapies. This includes the successful design of plasma-stable compounds with significant in vitro activity (Breitenlechner et al., 2004).

Ionic Liquids and Electrochemical Applications

Azepane has been used as a starting material for synthesizing a new family of ionic liquids with wide electrochemical windows. These azepanium ionic liquids present low viscosity and high conductivity, making them promising for applications as electrolytes in batteries and other electrochemical devices (Belhocine et al., 2011).

Synthesis of Pharmaceutical Intermediates

Azepane isomers have been identified in the synthesis of pharmaceutical intermediates, such as in the case of AM-2233 and AM-1220. These compounds have been found in commercial products and serve as precursors for further chemical modifications for drug development (Nakajima et al., 2012).

Antimicrobial Activity

Derivatives of azepane have demonstrated antimicrobial activity, offering a basis for developing new antibiotics and antifungal agents. For example, specific azepane-containing benzothiazole derivatives were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains (Shafiq et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 3-(4-Methylpiperazin-1-yl)benzoic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-3-5-12-10-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVKOVOCKMCNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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